1-Methoxy-2-bromo-4-(pentafluorosulfanyl)benzene

Medicinal Chemistry Agrochemicals Material Science

Researchers requiring ortho-substituted SF5 building blocks face limited synthetic access due to steric bulk of the SF5 group. This compound solves that challenge with a versatile ortho-bromo handle for Suzuki-Miyaura cross-coupling, enabling modular diversification into SF5-containing pharmaceuticals, agrochemicals, and advanced materials. • SF5 group: higher electronegativity (σI = 0.55 vs 0.39) and lipophilicity (π = 1.51 vs 1.09) than CF3, improving target binding and membrane permeability • Ortho-bromo handle enables rapid SAR exploration via cross-coupling • Enhanced hydrolytic and thermal stability for robust downstream applications

Molecular Formula C7H6BrF5OS
Molecular Weight 313.08 g/mol
CAS No. 1211514-99-6
Cat. No. B1506722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methoxy-2-bromo-4-(pentafluorosulfanyl)benzene
CAS1211514-99-6
Molecular FormulaC7H6BrF5OS
Molecular Weight313.08 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)S(F)(F)(F)(F)F)Br
InChIInChI=1S/C7H6BrF5OS/c1-14-7-3-2-5(4-6(7)8)15(9,10,11,12)13/h2-4H,1H3
InChIKeyJPKUQDYQRIVMML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SF5 Aryl Bromide – Overview


1-Methoxy-2-bromo-4-(pentafluorosulfanyl)benzene (CAS 1211514-99-6) is an ortho-bromo substituted aryl pentafluorosulfanyl (SF5) building block (C7H6BrF5OS, MW 313.08) . It belongs to a class of ortho-substituted pentafluorosulfanylbenzenes that are valuable synthetic intermediates for pharmaceuticals, agrochemicals, and advanced materials [1]. The compound features the SF5 group—a fluorinated substituent with higher electronegativity (Hammett σI = 0.55 vs CF3 σI = 0.39) and greater lipophilicity (Hansch π = 1.51 vs CF3 π = 1.09) than the trifluoromethyl group [2]. The bromo substituent provides a versatile handle for cross-coupling reactions, enabling downstream diversification into SF5-containing molecules of interest.

Why SF5 Aryl Bromide Outperforms CF3 Analogs


The pentafluorosulfanyl (SF5) group imparts a distinct and quantifiably different property profile compared to common alternatives such as trifluoromethyl (CF3) or tert-butyl groups [1]. SF5 is a 'super CF3' group—it is more electronegative (Hammett σI = 0.55 vs 0.39 for CF3), more lipophilic (Hansch π = 1.51 vs 1.09 for CF3), and sterically larger (comparable to tert-butyl) [2]. These differences translate to measurable impacts on molecular behavior: SF5-substituted aromatic compounds are ~0.5–0.6 log units more hydrophobic than their CF3 analogs [3] and exhibit enhanced hydrolytic and thermal stability [4]. Consequently, simply substituting an SF5-containing intermediate with a CF3 analog will yield a molecule with altered physicochemical properties, potentially compromising target binding, membrane permeability, metabolic stability, or material performance. The ortho-bromo substitution in 1-methoxy-2-bromo-4-(pentafluorosulfanyl)benzene is particularly noteworthy because ortho-substituted SF5 benzenes are historically difficult to access due to the steric bulk of the SF5 group, making this a non-trivial synthetic intermediate that cannot be easily replicated with off-the-shelf alternatives [5]. The evidence below quantifies these differentiating features.

Differentiation Evidence vs. Comparators


Electronegativity & Lipophilicity Advantage

The pentafluorosulfanyl (SF5) group in 1-methoxy-2-bromo-4-(pentafluorosulfanyl)benzene confers significantly enhanced electronegativity and lipophilicity compared to the common trifluoromethyl (CF3) bioisostere. Direct comparator data show that SF5 has a Hammett inductive constant (σI) of 0.55 versus 0.39 for CF3, indicating a 41% greater electron-withdrawing capacity [1]. The Hansch hydrophobicity constant (π) for SF5 is 1.51 compared to 1.09 for CF3, representing a 39% increase in lipophilicity [1].

Medicinal Chemistry Agrochemicals Material Science

Increased Hydrophobicity vs. CF3 Aromatics

In a direct comparative study of simple aromatic model compounds, SF5-substituted benzenes exhibited octanol-water partition coefficients (logKOW) approximately 0.5–0.6 log units higher than their CF3 analogs [1]. For example, the measured logKOW values for SF5 aromatics ranged from 2.9 to 3.6, whereas the corresponding CF3 analogs were consistently ~0.5 log units lower [1].

Environmental Fate ADME Medicinal Chemistry

Anti-HIV Potency Gains with SF5 ProTides

In a study of stavudine (d4T) ProTides, the SF5-containing analog (meta-SF5 aryl group) demonstrated superior antiviral activity compared to the parent drug and the nonfluorinated analog. ProTide 5d (SF5) exhibited an IC50 of 30 nM against HIV-1 (IIIB) and 36 nM against HIV-2 (ROD), representing over a 10-fold improvement in potency relative to d4T [1]. Selectivity indices (SI) were 1753 (HIV-1) and 1461 (HIV-2), more than twice that of d4T [1].

Antiviral Nucleoside ProTide HIV

Enhanced Catalytic Cyclopropanation

In a comparative study of copper(I) scorpionate complexes, the SF5-decorated ligand [Ph2B(3-(SF5)Pz)2]− outperformed its CF3 counterpart in catalyzed cyclopropanation of styrene with ethyl diazoacetate. The SF5-containing catalyst provided dramatically improved yields and stereoselectivity compared to the CF3 analog [1].

Catalysis Copper Complexes Stereoselective Synthesis

Ortho-Bromo Handle for Suzuki Coupling

The ortho-bromo substitution pattern in 1-methoxy-2-bromo-4-(pentafluorosulfanyl)benzene is synthetically significant. Ortho-substituted SF5 benzenes are challenging to prepare due to the steric bulk of the SF5 group; prior methods using AgF2 gave poor yields [1]. The availability of this ortho-bromo SF5 building block enables efficient Suzuki-Miyaura cross-coupling to generate diversified 3,5-disubstituted SF5-benzenes, as demonstrated with related SF5-aryl trifluoroborates [2].

Cross-Coupling Suzuki-Miyaura Medicinal Chemistry

SF5 Aryl Bromide Applications


SF5-Containing Drug Candidate Synthesis

Utilize the ortho-bromo handle for Suzuki-Miyaura cross-coupling to introduce diverse aryl/heteroaryl groups, generating novel SF5-substituted biaryl pharmacophores. The enhanced electronegativity and lipophilicity of the SF5 group (σI = 0.55, π = 1.51) [1] can improve target binding, membrane permeability, and metabolic stability relative to CF3 analogs. This approach is validated by the 10-fold potency improvement observed in SF5-containing stavudine ProTides [2].

SF5-Modified Pesticides and Herbicides

Incorporate the SF5 group into agrochemical leads to enhance lipophilicity (logKOW increase of ~0.5–0.6 log units vs CF3) [1], potentially improving foliar uptake and cuticular penetration. The hydrolytic and thermal stability of SF5-benzenes [2] ensures robust performance under field conditions. The ortho-bromo group allows for modular diversification to rapidly explore structure-activity relationships.

Liquid Crystals and Polymers with SF5

The SF5 group's strong electron-withdrawing character and high dipole moment without increasing molecular polarity [1] make it valuable for tuning the dielectric and optical properties of liquid crystals and polymers. 1-Methoxy-2-bromo-4-(pentafluorosulfanyl)benzene serves as a monomer or cross-coupling partner to introduce SF5 functionality into advanced materials, leveraging the ortho-bromo group for polymerization or conjugation.

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